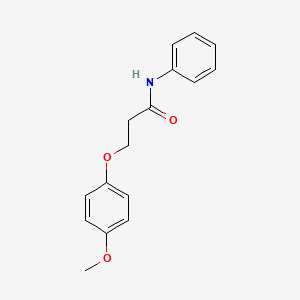

3-(4-methoxyphenoxy)-N-phenylpropanamide

Description

3-(4-Methoxyphenoxy)-N-phenylpropanamide is a synthetic organic compound characterized by a propanamide backbone with a 4-methoxyphenoxy group at the third carbon and a phenyl group attached to the amide nitrogen. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

3-(4-methoxyphenoxy)-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-19-14-7-9-15(10-8-14)20-12-11-16(18)17-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLBAVPORDISHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196941 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-N-phenylpropanamide typically involves the reaction of 3-(4-methoxyphenoxy)propanoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenoxy)-N-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(4-hydroxyphenoxy)-N-phenylpropanamide.

Reduction: Formation of 3-(4-methoxyphenoxy)-N-phenylpropanamine.

Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, such as:

- Oxidation : The methoxy group can be oxidized to form hydroxyl derivatives.

- Reduction : The amide functionality can be reduced to amines.

- Substitution Reactions : The phenoxy group can undergo nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups.

Biological Applications

Pharmacological Research

3-(4-methoxyphenoxy)-N-phenylpropanamide has been investigated for its potential therapeutic properties. Key areas of research include:

- Anti-inflammatory Properties : Studies have shown that this compound can modulate inflammatory pathways by influencing the expression of pro-inflammatory and anti-inflammatory genes. It has been observed to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory mediators, suggesting its potential use in treating inflammatory diseases .

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .

- Cancer Research : The compound has shown promise in preclinical studies as an anti-cancer agent. It has been tested against various cancer cell lines, demonstrating cytotoxic effects and potential mechanisms of action involving apoptosis and cell cycle arrest .

Industrial Applications

In industrial settings, 3-(4-methoxyphenoxy)-N-phenylpropanamide is explored for its utility in the production of specialty chemicals. Its unique properties allow it to be employed in the development of materials with specific characteristics tailored for particular applications.

- Anti-inflammatory Activity : A study demonstrated that 3-(4-methoxyphenoxy)-N-phenylpropanamide significantly reduced the levels of inflammatory markers in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anti-cancer activity .

- Synthesis Optimization : Recent research focused on optimizing synthetic routes for this compound, improving yield and purity through advanced methodologies such as continuous flow synthesis .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Activities

The biological activity and physicochemical properties of N-phenylpropanamide derivatives are highly dependent on substituents. Key comparisons include:

Antibacterial Activity

- 3-(4-Methoxyphenyl)-3-(morpholin-4-yl)-N-phenylpropanamide (2f): This compound exhibits equipotent antibacterial activity against Klebsiella pneumoniae and non-hemolytic streptococcus compared to ciprofloxacin. The morpholinyl group enhances solubility and possibly membrane penetration .

- 3-(4-Chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide (2c) : Shows superior activity against Staphylococcus epidermidis (20 mm inhibition zone vs. ciprofloxacin’s 15 mm). The chloro substituent may increase lipophilicity, enhancing bacterial cell wall interaction .

Analgesic Activity

- N-[4-(Methoxymethyl)-1-(2-thienylethyl)-4-piperidinyl]-N-phenylpropanamide (R 30 730) : A fentanyl analog with 4,521-fold higher potency than morphine and a high safety margin (LD50/ED50 = 25,211). The methoxymethyl and thienylethyl groups contribute to rapid onset and µ-opioid receptor selectivity .

- Ohmefentanyl Isomers: Stereoisomers like (3R,4S,2'S)-(+)-cis-1b demonstrate ED50 values as low as 0.00106 mg/kg (13,100× morphine). The 4-methoxyphenoxy group’s absence highlights the critical role of piperidine ring stereochemistry in potency .

Anticancer and Antimicrobial Activity

Physicochemical Properties

- Melting Points: 3-(4-Methoxyphenoxy)propyl-1-amine: 42–44°C . Sulfamethoxazole derivative (Compound 7): 213–214°C . Higher melting points in sulfonamides and chlorophenyl derivatives suggest stronger intermolecular forces (e.g., hydrogen bonding) compared to methoxyphenoxy analogs.

- Solubility: Methoxyphenoxy and morpholinyl groups enhance water solubility, while chloro and thienyl groups increase lipophilicity .

Q & A

Q. What are the optimal synthetic routes for 3-(4-methoxyphenoxy)-N-phenylpropanamide, and how can reaction conditions be controlled to maximize yield and purity?

Synthesis typically involves multi-step organic reactions, such as coupling 4-methoxyphenol with a propanamide backbone. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt with DIPEA in anhydrous DMF (common in analogous propanamide syntheses) .

- Ether linkage introduction : Employ nucleophilic substitution between a phenol derivative and a halogenated propanamide intermediate under basic conditions (e.g., K₂CO₃ in acetone) .

- Critical parameters : Temperature (40–60°C for amidation), solvent polarity (DMF for solubility), and pH (neutral to slightly basic for ether formation). Monitor progress via TLC and confirm purity using HPLC (>95%) .

Q. What characterization techniques are essential for confirming the structural integrity of 3-(4-methoxyphenoxy)-N-phenylpropanamide?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify methoxyphenoxy (δ ~3.7 ppm for OCH₃) and propanamide (δ ~7.3–7.6 ppm for NH) groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 314.12 for C₁₆H₁₆NO₃) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (aryl ether C-O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3-(4-methoxyphenoxy)-N-phenylpropanamide across different studies?

Discrepancies often arise from assay variability or structural analogs being misattributed. Methodological solutions include:

- Standardized bioassays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls (e.g., IC₅₀ comparisons with reference compounds) .

- Metabolite profiling : LC-MS to rule out degradation products interfering with activity measurements .

- Crystallographic validation : X-ray diffraction (as in ) to confirm stereochemical consistency with bioactive conformers .

Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of 3-(4-methoxyphenoxy)-N-phenylpropanamide derivatives?

- Systematic substitution : Modify the methoxy group (e.g., replace with Cl or NO₂) to assess electronic effects on receptor binding .

- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bonding via the amide group) .

- In vitro/in vivo correlation : Test analogs in both enzyme inhibition assays (e.g., COX-2) and rodent inflammation models to validate therapeutic potential .

Q. How should researchers design experiments to investigate the metabolic stability of 3-(4-methoxyphenoxy)-N-phenylpropanamide?

- Microsomal incubation : Use liver microsomes (human/rat) with NADPH to track phase I metabolism (e.g., O-demethylation) via LC-MS/MS .

- CYP450 inhibition assays : Screen against CYP3A4 and CYP2D6 to identify metabolic liabilities .

- Stability profiling : Measure half-life in simulated gastric fluid (pH 1.2) and plasma to guide formulation strategies .

Critical Analysis of Evidence

- Conflicting data : reports COX-2 inhibition for a thienopyrazole analog, while emphasizes anti-inflammatory activity via NF-κB pathways. Resolve via target-specific assays (e.g., ELISA for cytokine levels) .

- Synthetic reproducibility : and highlight pH sensitivity in ether formation; deviations in buffer systems may explain yield variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.